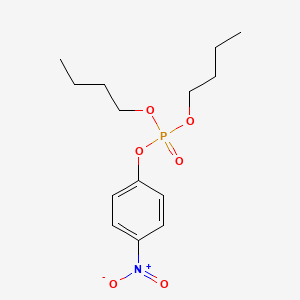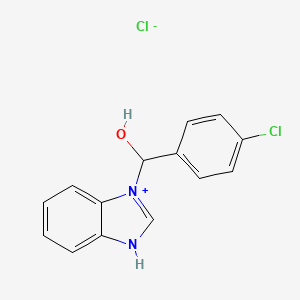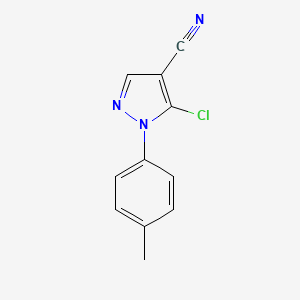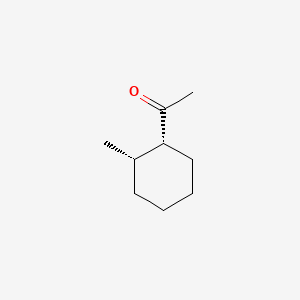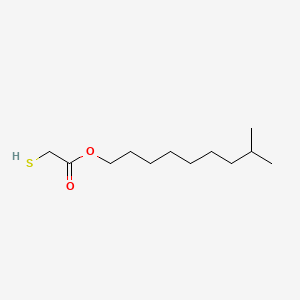
Acetic acid, mercapto-, isodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, mercapto-, isodecyl ester: is an organic compound with the molecular formula C12H24O2S . It is also known by other names such as 8-Methylnonyl sulfanylacetate and Isodecyl thioglycolate . This compound is an ester formed from acetic acid and isodecyl mercaptan, and it is characterized by its unique sulfur-containing ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, mercapto-, isodecyl ester typically involves the esterification of acetic acid with isodecyl mercaptan. This reaction can be catalyzed by mineral acids such as sulfuric acid or by using acid anhydrides . The general reaction is as follows:
CH3COOH+C10H21SH→CH3COSC10H21+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like magnesium chloride can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, mercapto-, isodecyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Acetic acid and isodecyl mercaptan.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters or thioesters.
Wissenschaftliche Forschungsanwendungen
Acetic acid, mercapto-, isodecyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of acetic acid, mercapto-, isodecyl ester involves its interaction with molecular targets through its ester and thiol functional groups. The ester group can undergo hydrolysis to release acetic acid and isodecyl mercaptan, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function .
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, mercapto-, 1,2-ethanediyl ester
- Acetic acid, mercapto-, 1,3-propanediyl ester
- Acetic acid, mercapto-, 1,4-butanediyl ester
Comparison: Acetic acid, mercapto-, isodecyl ester is unique due to its branched isodecyl group, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where linear esters may not be as effective .
Eigenschaften
CAS-Nummer |
68845-30-7 |
|---|---|
Molekularformel |
C12H24O2S |
Molekulargewicht |
232.38 g/mol |
IUPAC-Name |
8-methylnonyl 2-sulfanylacetate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)8-6-4-3-5-7-9-14-12(13)10-15/h11,15H,3-10H2,1-2H3 |
InChI-Schlüssel |
CBXRMWPHQZKUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
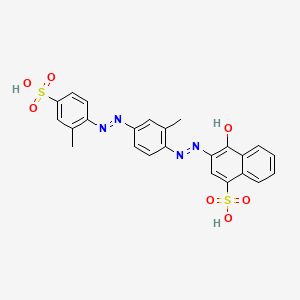
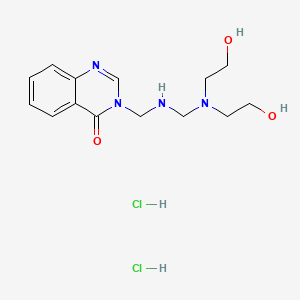
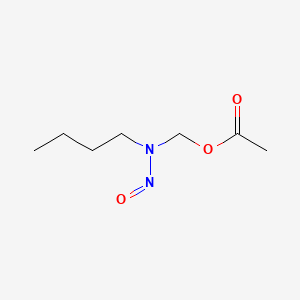
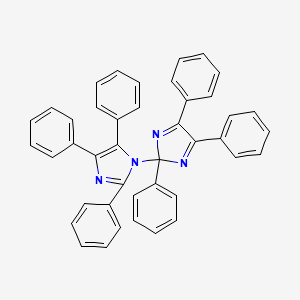
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
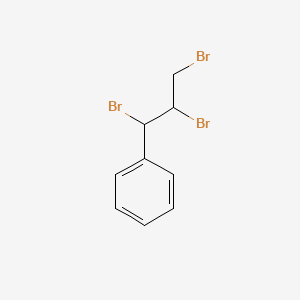
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
